molecular formula C5H2BrCl2N B1521684 6-Bromo-2,3-dichloropyridine CAS No. 1033820-08-4

6-Bromo-2,3-dichloropyridine

Cat. No. B1521684
M. Wt: 226.88 g/mol
InChI Key: BBYIDUQXOFZISY-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dichloropyridine is a halogenated heterocycle . It is a derivative of pyridine, which is an aromatic heterocyclic compound .


Molecular Structure Analysis

The molecular formula of 6-Bromo-2,3-dichloropyridine is C5H2BrCl2N . Its molecular weight is 226.89 . The InChI code is 1S/C5H2BrCl2N/c6-4-2-1-3(7)5(8)9-4/h1-2H .


Physical And Chemical Properties Analysis

6-Bromo-2,3-dichloropyridine is a solid at room temperature . The storage temperature is 2-8°C .

Scientific Research Applications

Extraction and Separation Applications

6-Bromo-2,3-dichloropyridine and related compounds have shown significant potential in applications involving the extraction and separation of metals. For instance, compounds like 2,6-di(5-alkyl-1,2,4-triazol-3-yl)-pyridine, which may be structurally related to 6-Bromo-2,3-dichloropyridine, have been effective in extracting Am(III) from acidic solutions, demonstrating notable efficiency and selectivity (Kolarik, Müllich, & Gassner, 1999). This showcases the utility of such compounds in nuclear waste management and recycling processes.

Corrosion Inhibition

The derivatives of 6-Bromo-2,3-dichloropyridine have been studied for their effectiveness as corrosion inhibitors. For example, 6-bromo-2-(4-methoxyphenyl)-3-nonyl-3H-imidazo[4,5-b] pyridine, a pyridine derivative, has been shown to effectively inhibit mild steel corrosion in acidic mediums (Saady et al., 2020). This suggests a potential application in protecting metal infrastructure and machinery from corrosive environments.

Molecular and Crystal Structure Analysis

The molecular and crystal structures of compounds like 6-Bromo-2,3-dichloropyridine are subjects of interest in research. Investigations into the crystal structure of compounds such as 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, a structurally similar compound, reveal insights into their molecular geometry and intermolecular interactions (Rodi et al., 2013). This type of research is fundamental to understanding the properties and potential applications of these compounds in various fields.

Electrocatalytic Applications

Research into the electrocatalytic synthesis of compounds using derivatives of 6-Bromo-2,3-dichloropyridine has been explored. Studies on the electrochemical reduction of related halides have been conducted, showing potential in synthesizing valuable chemical compounds (Gennaro et al., 2004). Such research can contribute to the development of more efficient and sustainable chemical synthesis methods.

Spin-Transition and Ligand Chemistry

6-Bromo-2,3-dichloropyridine and its analogs have been examined in the context of spin-transition and ligand chemistry. Research in this area includes the synthesis and coordination chemistry of related ligands, highlighting their potential in creating luminescent lanthanide compounds and iron complexes with unique thermal and photochemical spin-state transitions (Halcrow, 2005). This opens avenues for their use in advanced materials and sensing technologies.

Safety And Hazards

6-Bromo-2,3-dichloropyridine is considered hazardous. It may cause skin irritation (H315), serious eye damage (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

6-bromo-2,3-dichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrCl2N/c6-4-2-1-3(7)5(8)9-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYIDUQXOFZISY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673905
Record name 6-Bromo-2,3-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,3-dichloropyridine

CAS RN

1033820-08-4
Record name 6-Bromo-2,3-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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